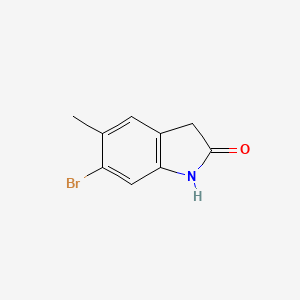

6-溴-5-甲基吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Bromo-5-methyl-indolin-2-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and applications in the field of material chemistry . The basic structure of these compounds is an indole, oxindole or indoline nucleus .

Synthesis Analysis

The synthesis of “6-Bromo-5-methyl-indolin-2-one” and its derivatives often involves reactions with electrophilic compounds . For instance, a series of 5-bromosubstituted derivatives of indole phytoalexins were synthesized using a straightforward synthetic approach . Another study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methyl-indolin-2-one” is characterized by a slightly twisted dihydroindolone unit . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .

Chemical Reactions Analysis

Indole derivatives, including “6-Bromo-5-methyl-indolin-2-one”, are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds . Another study reported a novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles .

科学研究应用

化学合成和吲哚衍生物

6-溴-5-甲基吲哚-2-酮,属于吲哚衍生物,在化学合成和药物化学中至关重要。吲哚合成方法一直是有机化学家的关注中心,多年来开发了许多方法,重点是将吲哚啉转化为吲哚,并将羟吲哚还原为吲哚。对吲哚合成进行分类的综合框架突出了吲哚化合物(包括 6-溴-5-甲基吲哚-2-酮)在有机合成和药物发现中的重要性 (Taber & Tirunahari, 2011)。

抗病毒和抗癌潜力

吲哚衍生物在抗病毒和抗癌治疗中显示出巨大的潜力。它们模拟肽的结构,并可逆地与酶结合,为具有不同作用方式的新型药物发现提供了机会。含吲哚的药物是畅销药物中的佼佼者,这凸显了它们在治疗应用中的重要性。吲哚支架,包括 6-溴-5-甲基吲哚-2-酮,因其在合成具有癌症治疗潜在临床应用的新化合物方面的适应性而受到认可 (Zhang, Chen, & Yang, 2014)。

免疫学和代谢影响

像 6-溴-5-甲基吲哚-2-酮这样的吲哚衍生物在宿主和微生物之间的相互作用中起着至关重要的作用,影响免疫和代谢状态。这些化合物由肠道微生物代谢色氨酸产生,维持肠道稳态并影响肝脏代谢和免疫反应,为肠道和肝脏疾病提供了治疗前景 (Li, Zhang, Hu, & Zhao, 2021)。

癌症治疗诊断

将 6-溴-5-甲基吲哚-2-酮整合到癌症治疗诊断的纳米颗粒中是一个日益受到关注的领域。这些纳米颗粒经过战略性功能化,以纳入多种成像和治疗技术,用于癌症诊断和治疗,将 6-溴-5-甲基吲哚-2-酮衍生物定位为肿瘤学中的多功能治疗诊断平台 (Wang et al., 2018)。

作用机制

Target of Action

6-Bromo-5-methyl-indolin-2-one, also known as MFCD15525651, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that MFCD15525651 may have multiple targets.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 affects multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that MFCD15525651 has diverse molecular and cellular effects.

安全和危害

属性

IUPAC Name |

6-bromo-5-methyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELOYIMXKBEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)